N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide
Description
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(8-4-7-15-5-2-1-3-6-15)21-16-13-19-18(20-14-16)22-9-11-24-12-10-22/h1-3,5-6,13-14H,4,7-12H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELJGAQZNFUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.
Formation of the Phenylbutanamide Group: The phenylbutanamide group is attached through amide bond formation, typically using coupling reagents such as carbodiimides or via direct amidation reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in cancer progression, particularly those associated with the mitogen-activated protein kinase (MAPK) pathway. Inhibiting this pathway can lead to reduced proliferation of cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively reduced the growth of non-small cell lung cancer (NSCLC) cell lines. The compound's mechanism involves targeting the MAPK pathway, which is crucial for cell signaling in cancer cells. The IC50 value for this compound was reported to be approximately 1 µM, indicating its potency against cancer cell lines .
1.2 Anti-inflammatory Properties
In addition to its anticancer effects, N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide has been investigated for its anti-inflammatory properties. It acts as a modulator of macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses.
Data Table: Summary of Biological Activities
| Activity Type | Target | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Anticancer | NSCLC Cell Lines | Inhibition of MAPK pathway | ~1 µM |
| Anti-inflammatory | MIF | Modulation of MIF activity | Not specified |
Drug Discovery and Development
2.1 Structure-Activity Relationship (SAR) Studies
The compound has been subjected to extensive SAR studies to optimize its efficacy and selectivity. These studies focus on modifying the morpholinopyrimidine core and phenylbutanamide moiety to enhance biological activity while minimizing off-target effects.
Case Study: Optimization of Binding Affinity
Research efforts have included synthesizing various analogs of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide to evaluate their binding affinity to target proteins involved in cancer and inflammation. These modifications have led to the identification of compounds with improved potency and selectivity .
Future Directions in Research
The ongoing research into N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide suggests several future directions:
3.1 Clinical Trials
Further clinical evaluations are necessary to determine the safety and efficacy of this compound in human subjects, particularly for cancer treatment.
3.2 Combination Therapies
Exploring the potential of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide in combination with other therapeutic agents could enhance its effectiveness against resistant cancer types .
Mécanisme D'action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
a) 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine ()
- Structural Features: Pyrimidine ring substituted with phenyl (C2), 4-methylphenylamino (C4), and 4-fluoroanilinomethyl (C5) groups. Intramolecular N–H⋯N hydrogen bond (N4–H4⋯N5; 2.982 Å), longer than analogues (e.g., 2.940 Å in related chlorophenyl derivatives). Dihedral angles between pyrimidine and aryl groups: 11.3°, 24.5°, and 70.1°, influencing molecular planarity and crystal packing .
- Biological Activity: Demonstrates antibacterial and antifungal properties, attributed to the pyrimidine core’s ability to disrupt microbial enzymes.
b) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Structural Features: Pyrimidine substituted with morpholine (C2), bromo (C5), and sulfonamide-linked aromatic systems. Methoxy and bromo substituents alter electronic properties, possibly enhancing reactivity in electrophilic environments .
c) N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine ()
Structural Features :
- Smaller molecular weight (208.26 g/mol) with a methylamine group at C3.
- Lacks the extended hydrophobic chain present in the target compound, likely reducing binding affinity to lipophilic targets.
Physicochemical Properties :
Comparative Data Table
Key Research Findings
- Hydrogen Bonding and Bioactivity : The target compound’s butanamide group may form stronger hydrogen bonds than the sulfonamide or methylamine groups in analogues, improving target engagement .
- Hydrophobicity vs.
- Stereochemical Flexibility : Unlike peptide-like derivatives in , the target compound’s simpler structure allows for easier synthesis and tunability of substituents .
Activité Biologique
N-(2-Morpholinopyrimidin-5-yl)-4-phenylbutanamide is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(2-Morpholinopyrimidin-5-yl)-4-phenylbutanamide features a morpholinopyrimidine moiety linked to a phenylbutanamide group. This unique structure is thought to contribute to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The biological activity of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways associated with cell proliferation and survival.
Antitumor Activity
Research indicates that N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide exhibits promising antitumor activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance:
These findings suggest that the compound may serve as a potential candidate for further development in cancer therapy.
Antimicrobial Properties
N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide has also been investigated for its antimicrobial effects. Preliminary studies have demonstrated efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 25 µg/mL | |
| S. aureus | 30 µg/mL | |
| P. aeruginosa | 20 µg/mL |
These results indicate that the compound may have therapeutic potential in treating bacterial infections.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mouse models demonstrated that N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in tumor cells, as evidenced by increased caspase activity.
- Combination Therapy : Research has explored the effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.
- Pharmacokinetics : Studies on the pharmacokinetic profile of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide revealed favorable absorption and distribution characteristics, making it a suitable candidate for oral administration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-morpholinopyrimidine-5-amine with 4-phenylbutanoyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF). Key parameters include:
-
Temperature : 0–5°C during acyl chloride addition to minimize side reactions.
-
Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance reactivity.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
-
Yield Optimization : Excess acyl chloride (1.2–1.5 eq.) improves conversion but requires careful quenching to avoid impurities .
Reaction Parameter Optimal Range Impact on Yield Solvent DCM/THF Maximizes solubility of intermediates Temperature 0–5°C Reduces hydrolysis of acyl chloride Catalyst TEA (2 eq.) Neutralizes HCl byproduct
Q. How is the structural integrity of N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide validated post-synthesis?
- Methodological Answer : Multi-technique validation is critical:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 8.2–8.4 ppm (pyrimidine H), δ 3.4–3.7 ppm (morpholine CH2), and δ 7.2–7.5 ppm (phenyl) confirm substituent integration.
- 13C NMR : Signals at ~165 ppm (amide C=O) and ~155 ppm (pyrimidine C2/N-morpholine) validate connectivity .
- IR Spectroscopy : Bands at ~1680 cm⁻¹ (amide I) and ~1540 cm⁻¹ (amide II) confirm the presence of the butanamide group .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ to the theoretical m/z (e.g., C19H24N4O2: 356.1849).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend:
- Short-term : Store at –20°C in airtight, light-protected vials with desiccants (moisture <5%).
- Long-term : Lyophilized form in argon atmosphere to prevent oxidation.
- Degradation Signs : HPLC monitoring for peaks at R.T. 12.3 min (parent compound) vs. 10.8 min (hydrolyzed byproduct) under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can conflicting crystallographic data for N-(2-morpholinopyrimidin-5-yl)-4-phenylbutanamide analogs be resolved?
- Methodological Answer : Discrepancies in bond angles or hydrogen-bonding networks (e.g., morpholine O···H-N interactions) often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify phase transitions.
- Twinned Crystals : Refine using SHELXL (TWIN/BASF commands) and validate with R-factor convergence (<5% difference) .
- Example : A pyrimidine analog showed a 2.982 Å N–H···N distance in one polymorph vs. 2.940 Å in another, resolved via Hirshfeld surface analysis .
Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic modifications include:
- Morpholine Ring : Replace with piperazine or thiomorpholine to modulate lipophilicity (log P).
- Phenylbutanamide Chain : Introduce electron-withdrawing groups (e.g., –F, –CF3) at the para position to enhance target binding (e.g., kinase inhibition).
- Assays :
- Kinase Profiling : Use ADP-Glo™ assay to measure IC50 against PI3K/AKT/mTOR pathways.
- Cellular Uptake : LC-MS/MS quantitation in HEK293 cells after 24-h exposure .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolism Prediction : Use GLORYx or SwissADME to identify likely Phase I oxidation sites (e.g., morpholine ring).
- Toxicity Screening :
- hERG Inhibition : Molecular docking (AutoDock Vina) to assess cardiotoxicity risk (docking score < –9.0 kcal/mol indicates high affinity).
- CYP450 Interactions : Prime/MM-GBSA binding energy calculations for CYP3A4/2D6 isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
